molecular formula C18H22N2O2S B2617347 1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320222-67-9

1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2617347
CAS No.: 2320222-67-9
M. Wt: 330.45
InChI Key: HBLNIBYXWNHUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, such as salicylaldehyde, the benzofuran ring can be constructed through cyclization reactions.

    Introduction of the Diazepane Ring: The diazepane ring can be synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.

    Coupling of Benzofuran and Diazepane: The final step involves coupling the benzofuran and diazepane moieties using a carbonylation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like alkoxides or amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted diazepanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism of action for 1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran and diazepane moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-carbonyl)-4-(piperidin-3-yl)-1,4-diazepane: Similar structure but with a piperidine ring instead of thiolane.

    1-(1-benzofuran-2-carbonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane: Similar structure but with a tetrahydrofuran ring.

Uniqueness

1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of the thiolane ring, which can impart different chemical properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(17-12-14-4-1-2-5-16(14)22-17)20-8-3-7-19(9-10-20)15-6-11-23-13-15/h1-2,4-5,12,15H,3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLNIBYXWNHUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.